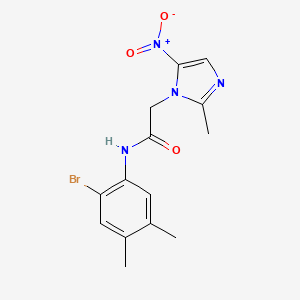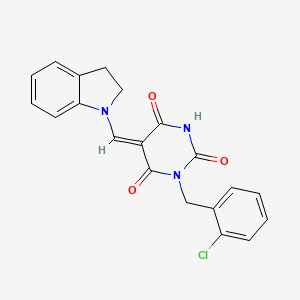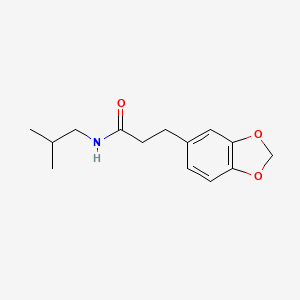
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, commonly known as BRD0705, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of imidazole-based compounds and has been extensively studied for its anti-cancer properties.
Mecanismo De Acción
BRD0705 works by inhibiting the activity of the HAT enzyme. The HAT enzyme is responsible for the acetylation of histone proteins, which play a crucial role in gene expression. By inhibiting the activity of HAT, BRD0705 prevents the expression of cancer-promoting genes and induces apoptosis in cancer cells.
Biochemical and physiological effects:
BRD0705 has been found to have a significant impact on the biochemical and physiological processes in cancer cells. It induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. The compound also inhibits the expression of cancer-promoting genes, such as c-Myc and Cyclin D1, by targeting the HAT enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRD0705 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its anti-cancer properties, and its mechanism of action is well understood. However, one of the limitations of BRD0705 is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of BRD0705. One area of research could focus on the development of more potent derivatives of the compound that have improved solubility and bioavailability. Another area of research could focus on the use of BRD0705 in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the compound could be studied for its potential therapeutic applications in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, BRD0705 is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-cancer properties and works by targeting the HAT enzyme. The compound has several advantages for lab experiments, but its low solubility in aqueous solutions can be a limitation. There are several future directions for the study of BRD0705, including the development of more potent derivatives and the exploration of its potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
BRD0705 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound works by targeting the histone acetyltransferase (HAT) enzyme, which is responsible for the acetylation of histone proteins. By inhibiting the activity of HAT, BRD0705 prevents the expression of cancer-promoting genes and induces apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3/c1-8-4-11(15)12(5-9(8)2)17-13(20)7-18-10(3)16-6-14(18)19(21)22/h4-6H,7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJNUWNTNTGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-4-phenyl-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B3541324.png)



![3-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3541348.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B3541355.png)
![1-(4-ethoxyphenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3541359.png)
![dimethyl 2-{[3-(2-nitrophenyl)acryloyl]amino}terephthalate](/img/structure/B3541367.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3541380.png)
![4-{4-[3-chloro-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3541384.png)
![3-(benzoylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3541392.png)
![2-chloro-5-({[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3541420.png)
![{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3541422.png)
